Triphenylbismuth
Overview
Description
Triphenylbismuth is an organobismuth compound with the chemical formula Bi(C6H5)3. It is a white, air-stable solid that is soluble in organic solvents. This compound is notable for its unique properties and applications in various fields, including organic synthesis and catalysis .
Mechanism of Action
Target of Action
Triphenylbismuth is an organobismuth compound that primarily targets cross-coupling reactions . It serves as a phenyl donor in these reactions, which are often catalyzed by Pd(0) complexes .
Mode of Action
This compound interacts with its targets through a process known as oxidative addition . In this process, the compound undergoes a reaction with trifluoromethanesulfonic acid to give bismuth triflate . The reaction can be represented as follows:
Bi(C6H5)3+3HO3SCF3→Bi(O3SCF3)3+3C6H6Bi(C_6H_5)_3 + 3 HO_3SCF_3 \rightarrow Bi(O_3SCF_3)_3 + 3 C_6H_6 Bi(C6H5)3+3HO3SCF3→Bi(O3SCF3)3+3C6H6
This reaction results in the formation of Bi(V) derivatives such as triphenylbismuthine dichloride .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of internal alkynes, acting as a multicoupling organometallic nucleophile .
Pharmacokinetics
It is known that the compound is a white, air-stable solid that is soluble in organic solvents . This suggests that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is the facilitation of cross-coupling reactions, leading to the synthesis of various organic compounds . It also readily undergoes oxidative addition to form Bi(V) derivatives .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is air-stable, suggesting that it can maintain its efficacy in the presence of oxygen . Additionally, its solubility in organic solvents indicates that it can act effectively in non-polar environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylbismuth is typically prepared by the reaction of bismuth trichloride with phenylmagnesium bromide. The reaction proceeds as follows: [ \text{BiCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Bi(C}_6\text{H}_5\text{)}_3 + 3 \text{MgBrCl} ] This method involves the use of Grignard reagents and is carried out under anhydrous conditions to prevent the hydrolysis of the reagents .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production methods are less commonly discussed in the literature. the principles of using organometallic reagents and maintaining anhydrous conditions are likely to be similar in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Triphenylbismuth undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form bismuth(V) derivatives.
Substitution: It can participate in substitution reactions, where the phenyl groups can be replaced by other substituents.
Coupling Reactions: It serves as a phenyl donor in cross-coupling reactions catalyzed by palladium(0) complexes.
Common Reagents and Conditions:
Oxidation: Trifluoromethanesulfonic acid can be used to oxidize this compound to bismuth triflate. [ \text{Bi(C}_6\text{H}_5\text{)}_3 + 3 \text{HO}_3\text{SCF}_3 \rightarrow \text{Bi(O}_3\text{SCF}_3\text{)}_3 + 3 \text{C}_6\text{H}_6 ]
Coupling Reactions: Palladium(0) complexes are commonly used as catalysts in these reactions.
Major Products Formed:
Oxidation: Bismuth triflate.
Coupling Reactions: Various biaryl compounds depending on the reactants used.
Scientific Research Applications
Triphenylbismuth has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic transformations, including arylation and benzoylation reactions.
Catalysis: It acts as a catalyst in the polymerization of alkenes and alkynes.
Material Science: It is used in the preparation of thin films of superconducting oxides by chemical vapor deposition (CVD).
Propellants: It is added to rocket fuel as a curing agent and solidifying catalyst for butyl hydroxyl propellants.
Comparison with Similar Compounds
- Triphenylphosphine (P(C6H5)3)
- Triphenylarsine (As(C6H5)3)
- Triphenylstibine (Sb(C6H5)3)
Comparison:
- Bond Strength: The energy of the bond to carbon decreases in the order phosphorus > arsenic > antimony > bismuth .
- Reactivity: Triphenylbismuth is less reactive compared to its lighter congeners due to the weaker Bi-C bond .
- Applications: While all these compounds are used in organic synthesis and catalysis, this compound is unique in its application in the preparation of superconducting oxides and as a propellant additive .
Properties
IUPAC Name |
triphenylbismuthane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Bi/c3*1-2-4-6-5-3-1;/h3*1-5H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXAZZQXWJJBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Bi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042498 | |
Record name | Triphenylbismuth | |
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Molecular Weight |
440.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white powder; [Alfa Aesar MSDS] | |
Record name | Triphenyl bismuth | |
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Vapor Pressure |
0.000034 [mmHg] | |
Record name | Triphenyl bismuth | |
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CAS No. |
603-33-8 | |
Record name | Triphenylbismuth | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-33-8 | |
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Record name | Triphenyl bismuth | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603338 | |
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Record name | Triphenylbismuth | |
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Record name | Bismuthine, triphenyl- | |
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Record name | Triphenylbismuth | |
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Record name | Triphenylbismuth | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.122 | |
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Record name | TRIPHENYLBISMUTH | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R18732F41W | |
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Retrosynthesis Analysis
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Strategy Settings
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